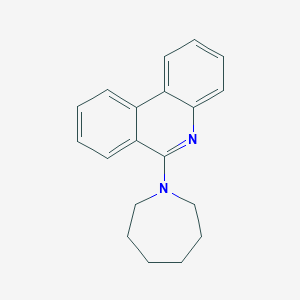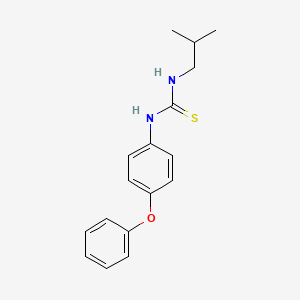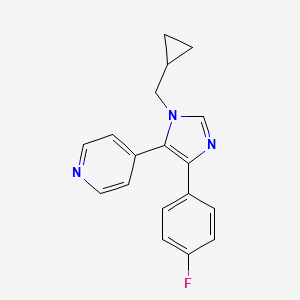
4-(4-Fluorophenyl)-1-cycloropropylmethyl-5-(4-pyridyl)-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-216995 is a small molecule inhibitor of p38 mitogen-activated protein kinase. This compound has been studied for its potential therapeutic applications in treating inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease .
Preparation Methods
The synthesis of SB-216995 involves the use of pyridinyl imidazole as a core structure. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This is achieved by reacting a suitable aldehyde with an amine and an isocyanide.
Substitution reactions: The imidazole ring is then functionalized with various substituents, such as a fluorophenyl group and a cyclopropylmethyl group.
Chemical Reactions Analysis
SB-216995 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly on the imidazole ring, using reagents like halogens.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SB-216995 has been extensively studied for its applications in various fields:
Chemistry: It is used as a probe to study the inhibition of p38 mitogen-activated protein kinase.
Biology: The compound is used to investigate the role of p38 mitogen-activated protein kinase in cellular signaling pathways.
Industry: The compound can be used in the development of new anti-inflammatory drugs.
Mechanism of Action
SB-216995 exerts its effects by inhibiting the activity of p38 mitogen-activated protein kinase. This kinase plays a crucial role in the regulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. By inhibiting p38 mitogen-activated protein kinase, SB-216995 reduces the production of these cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
SB-216995 is similar to other p38 mitogen-activated protein kinase inhibitors, such as SB-203580 and SB-210313. SB-216995 has unique structural features, such as the presence of a cyclopropylmethyl group, which may contribute to its distinct pharmacological properties .
Similar compounds include:
SB-203580: Another p38 mitogen-activated protein kinase inhibitor with a different substitution pattern on the imidazole ring.
SB-210313: A compound with similar inhibitory activity but different substituents on the core structure.
Properties
Molecular Formula |
C18H16FN3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-[3-(cyclopropylmethyl)-5-(4-fluorophenyl)imidazol-4-yl]pyridine |
InChI |
InChI=1S/C18H16FN3/c19-16-5-3-14(4-6-16)17-18(15-7-9-20-10-8-15)22(12-21-17)11-13-1-2-13/h3-10,12-13H,1-2,11H2 |
InChI Key |
ROKOFZNQCIIJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F |
Synonyms |
SB 216995 SB-216995 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


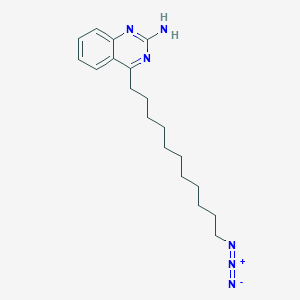
![[(2R)-1-octadecoxy-3-phosphonooxypropan-2-yl] acetate](/img/structure/B1221634.png)
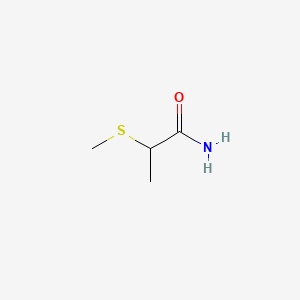
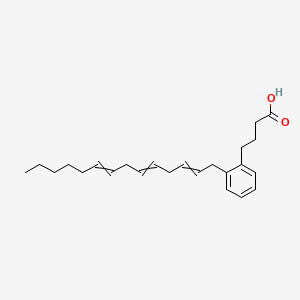
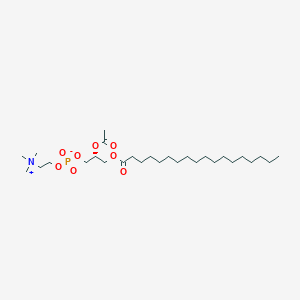
![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)
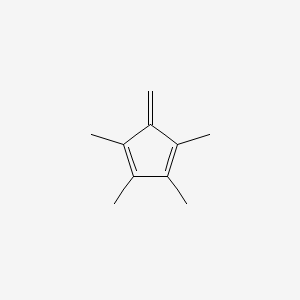
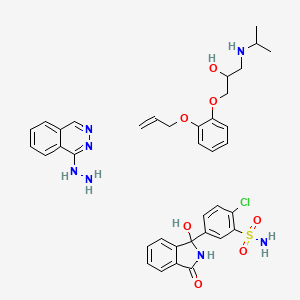
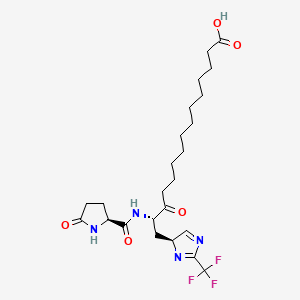
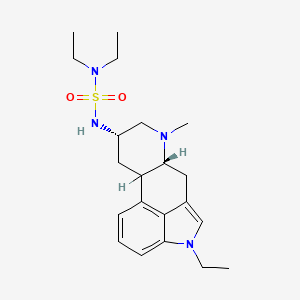
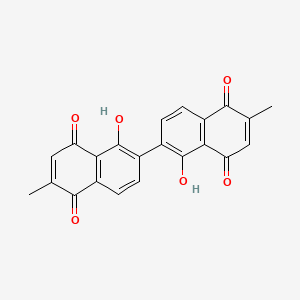
![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)
